2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride

Descripción general

Descripción

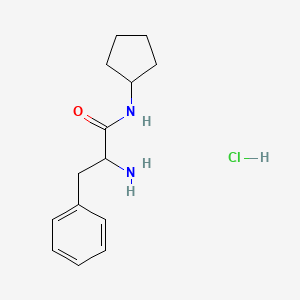

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C14H21ClN2O. It is known for its unique structure, which includes an amino group, a cyclopentyl ring, and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride typically involves the reaction of 2-amino-3-phenylpropanoic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Weight : 240.73 g/mol

- CAS Number : 1246172-70-2

- IUPAC Name : 2-amino-N-cyclopentyl-3-phenylpropanamide; hydrochloride

- Appearance : Powder

The compound features a cyclopentyl group attached to a phenylpropanamide backbone, which contributes to its biological activity.

Medicinal Chemistry

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is being explored for its role in developing novel therapeutic agents. Its structural similarity to known bioactive compounds suggests potential applications as:

- Mu Opioid Receptor Modulators : Research indicates that compounds like this one can modulate opioid receptors, which are critical in pain management. Studies have shown that derivatives exhibit varying affinities for these receptors, making them candidates for analgesic drug development .

Antimalarial Research

Recent studies have indicated that modifications of similar compounds can inhibit Plasmodium falciparum subtilisin-like serine protease (PfSUB1), a target for antimalarial drugs. The structure-activity relationship (SAR) studies demonstrate that lipophilic substitutions can enhance inhibitory potency against PfSUB1 while maintaining selectivity over human proteasomes . This suggests that this compound could be a valuable scaffold for designing new antimalarial agents.

Biochemical Research

The compound is utilized in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to influence protein function makes it a useful tool in studying:

- Enzyme Inhibition : As demonstrated in various assays, the compound's interaction with specific enzymes can provide insights into metabolic pathways and disease mechanisms.

Case Study 1: Mu Opioid Receptor Modulation

In a study involving the synthesis and evaluation of mu opioid receptor modulators, researchers synthesized several derivatives of this compound. They found that certain modifications significantly enhanced receptor affinity and selectivity, suggesting potential for developing safer analgesics with reduced side effects compared to traditional opioids .

Case Study 2: Antimalarial Activity

A research team focused on the design of PfSUB1 inhibitors based on the structure of this compound. Their findings revealed that specific substitutions at the P1 position improved selectivity and potency against PfSUB1 while minimizing off-target effects on human enzymes . This highlights the compound's versatility as a lead structure in drug discovery.

Table 1: Comparison of Mu Opioid Receptor Affinities

| Compound | IC50 (nM) | Selectivity Ratio (Human vs. Mu) |

|---|---|---|

| Compound A | 5.7 | 5.7 |

| Compound B | 9.3 | 3.8 |

| Compound C | 18.7 | 1905 |

This table illustrates the varying affinities of synthesized derivatives for mu opioid receptors, indicating the potential for selective analgesics.

Table 2: Inhibitory Potency Against PfSUB1

| Compound | IC50 (nM) | Selectivity (PfSUB1 vs H20S) |

|---|---|---|

| Compound D | 36.1 | 11.3 |

| Compound E | 13.0 | 12.3 |

This table summarizes the inhibitory potency of compounds derived from the original structure against PfSUB1, showcasing their potential as antimalarial agents.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride is unique due to the presence of both a cyclopentyl ring and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Actividad Biológica

2-Amino-N-cyclopentyl-3-phenylpropanamide hydrochloride, with the CAS number 1246172-70-2, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 240.75 g/mol

- Structure : The compound features a cyclopentyl group, an amine, and a phenyl moiety, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- JAK Inhibition : Similar compounds have shown the ability to inhibit Janus kinases (JAK1 and JAK2), which play crucial roles in cytokine signaling pathways. This inhibition can lead to altered immune responses and reduced inflammation.

- Cell Signaling Modulation : The compound may modulate various biochemical pathways associated with cell growth, differentiation, and immune response through its interaction with specific receptors or enzymes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide production in macrophages, indicating anti-inflammatory properties .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces NO production in RAW 264.7 macrophages | |

| JAK Inhibition | Modulates immune response |

Research Insights

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the side chains significantly affect their potency against various biological targets. For example, compounds with longer alkyl chains exhibited enhanced anticancer activity compared to their shorter counterparts .

Another investigation highlighted the compound's potential as a therapeutic agent for inflammatory diseases by demonstrating its ability to suppress pro-inflammatory cytokine production in vitro.

Propiedades

IUPAC Name |

2-amino-N-cyclopentyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c15-13(10-11-6-2-1-3-7-11)14(17)16-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKGISJIQZOLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-70-2 | |

| Record name | Benzenepropanamide, α-amino-N-cyclopentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.